molecular formula C17H22ClNO5 B13941599 Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

Cat. No.: B13941599
M. Wt: 355.8 g/mol
InChI Key: BKSBJYSNALKVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-chloromethylketone typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for Boc-Asp(OBzl)-chloromethylketone are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of peptide derivatives like Boc-Asp(OBzl)-chloromethylketone .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OBzl)-chloromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Boc-Asp(OBzl)-chloromethylketone exerts its effects primarily through the inhibition of enzymes. The chloromethyl group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly useful in studying the role of specific enzymes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(OBzl)-chloromethylketone is unique due to its specific combination of protective groups and its ability to inhibit enzymes through covalent modification. This makes it a valuable tool in peptide synthesis and enzyme inhibition studies .

Properties

IUPAC Name

benzyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBJYSNALKVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.